molecular formula C14H28N2O3 B12430106 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid

Cat. No.: B12430106
M. Wt: 272.38 g/mol
InChI Key: DFZDUKKDKKMEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid is a synthetic organic compound with the molecular formula C14H28N2O3 It is characterized by its complex structure, which includes an ethylamino group, a methylpropanamido group, and a methylhexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylamino Intermediate: Ethylamine is reacted with a suitable precursor to form the ethylamino intermediate.

    Amidation Reaction: The ethylamino intermediate is then reacted with a methylpropanoyl chloride to form the methylpropanamido intermediate.

    Coupling Reaction: The methylpropanamido intermediate is coupled with a methylhexanoic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Methylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid
  • 3-{[2-(Propylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid

Uniqueness

3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid is unique due to its specific ethylamino and methylpropanamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid

InChI

InChI=1S/C14H28N2O3/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18)

InChI Key

DFZDUKKDKKMEEC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O

Origin of Product

United States

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